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Compound of Interest

Compound Name: Mimosamycin

Cat. No.: B1211893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the total synthesis of mimosamycin, a

quinone-containing antibiotic first isolated from the bacterium Streptomyces lavendulae. The

presented methodology follows the eight-step synthetic route developed by Kesteleyn and De

Kimpe, which commences with 2-methoxy-3-methyl-1,4-benzoquinone and achieves an overall

yield of 13%.[1][2][3] This protocol offers a complete guide for the laboratory synthesis of

mimosamycin, including reaction conditions, purification procedures, and quantitative data for

each step.

Introduction
Mimosamycin (2,6-dimethyl-7-methoxyisoquinoline-3,5,8-trione) is a heterocyclic quinone that

has garnered interest due to its antibiotic properties, particularly against mycobacteria. Its

unique isoquinolinequinone core structure has made it a target for total synthesis to enable

further investigation of its biological activity and the development of novel analogs. The

synthetic approach detailed herein provides a reliable method for obtaining this natural product.

Overall Synthetic Pathway
The total synthesis begins with the functionalization of a benzoquinone core, followed by the

construction of the nitrogen-containing heterocyclic ring, and culminates in an oxidation step to

yield the final product.
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Figure 1: High-level workflow for the total synthesis of mimosamycin.

Quantitative Data Summary
The following table summarizes the yields for each step of the mimosamycin synthesis.
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Step Reaction Product Yield (%)

1
Thiele-Winter

Acetoxylation

1,2,4-Triacetoxy-5-

methoxy-6-

methylbenzene

95

2
Hydrolysis and

Methylation

1,2,4-Trimethoxy-5-

methylbenzene
98

3 Benzylic Bromination

1-

(Bromomethyl)-2,4,5-

trimethoxy-3-

methylbenzene

75

4 Sulfone Formation

1,2,4-Trimethoxy-5-

methyl-3-

((phenylsulfonyl)meth

yl)benzene

96

5
Michael Addition and

subsequent reactions

Methyl (3,6-

dimethoxy-4-methyl-2-

((phenylsulfonyl)meth

yl)phenyl)acetate

65

6

Reductive

Desulfonylation and

Aromatization

Methyl (3,6-

dimethoxy-2,4-

dimethylphenyl)acetat

e

85

7 Chloromethylation

Methyl (2-

(chloromethyl)-3,6-

dimethoxy-4-

methylphenyl)acetate

70

8

Amination,

Cyclization, and

Oxidation

Mimosamycin 35

Overall Yield 13
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Experimental Protocols
Step 1: 1,2,4-Triacetoxy-5-methoxy-6-methylbenzene

To a solution of 2-methoxy-3-methyl-1,4-benzoquinone (1.0 g, 6.57 mmol) in acetic

anhydride (20 mL), add a catalytic amount of sulfuric acid (2 drops).

Stir the reaction mixture at room temperature for 2 hours.

Pour the mixture into ice water (100 mL) and stir for 1 hour.

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the

product as a white solid.

Step 2: 1,2,4-Trimethoxy-5-methylbenzene

Suspend the product from Step 1 (1.9 g, 6.12 mmol) in methanol (30 mL).

Add a solution of potassium hydroxide (2.0 g, 35.6 mmol) in water (5 mL).

Reflux the mixture for 2 hours under a nitrogen atmosphere.

Cool the reaction to room temperature and add dimethyl sulfate (3.86 g, 30.6 mmol).

Reflux the mixture for an additional 16 hours.

Cool the mixture, add water (50 mL), and extract with diethyl ether (3 x 50 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the residue by column chromatography (silica gel,

hexane/ethyl acetate = 9/1).

Step 3: 1-(Bromomethyl)-2,4,5-trimethoxy-3-methylbenzene

Dissolve the product from Step 2 (1.0 g, 5.04 mmol) in carbon tetrachloride (25 mL).

Add N-bromosuccinimide (0.98 g, 5.54 mmol) and a catalytic amount of benzoyl peroxide.

Reflux the mixture for 4 hours.
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Cool to room temperature and filter off the succinimide.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to

give the crude product, which can be used in the next step without further purification.

Step 4: 1,2,4-Trimethoxy-5-methyl-3-((phenylsulfonyl)methyl)benzene

To a solution of the product from Step 3 (1.39 g, 5.04 mmol) in acetone (25 mL), add sodium

benzenesulfinate (1.0 g, 6.05 mmol).

Reflux the mixture for 6 hours.

Cool to room temperature and filter the precipitate.

Concentrate the filtrate and purify the residue by recrystallization from ethanol.

Step 5: Methyl (3,6-dimethoxy-4-methyl-2-((phenylsulfonyl)methyl)phenyl)acetate

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in

hexanes, 3.4 mL, 5.44 mmol) to a solution of diisopropylamine (0.55 g, 5.44 mmol) in

anhydrous THF (15 mL) at -78 °C.

Add a solution of the product from Step 4 (1.5 g, 4.43 mmol) in THF (10 mL) to the LDA

solution at -78 °C.

After 30 minutes, add methyl chloroformate (0.5 g, 5.32 mmol).

Allow the reaction to warm to room temperature and stir for 2 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

with ethyl acetate.

Dry the organic layer, concentrate, and purify by column chromatography.

Step 6: Methyl (3,6-dimethoxy-2,4-dimethylphenyl)acetate
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Dissolve the product from Step 5 (1.0 g, 2.53 mmol) in a mixture of methanol (20 mL) and

THF (10 mL).

Add sodium amalgam (6%, 2.0 g) in portions at 0 °C.

Stir the reaction for 4 hours at room temperature.

Filter the reaction mixture and concentrate the filtrate.

Dissolve the residue in ethyl acetate, wash with water, dry, and concentrate. Purify by

column chromatography.

Step 7: Methyl (2-(chloromethyl)-3,6-dimethoxy-4-methylphenyl)acetate

To a solution of the product from Step 6 (0.5 g, 2.1 mmol) in dichloromethane (15 mL), add

titanium tetrachloride (0.48 g, 2.52 mmol) at 0 °C.

Add dichloromethyl methyl ether (0.29 g, 2.52 mmol).

Stir the mixture at 0 °C for 1 hour.

Pour the reaction mixture into ice water and extract with dichloromethane.

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine.

Dry, concentrate, and purify by column chromatography.

Step 8: Mimosamycin

Dissolve the product from Step 7 (0.3 g, 1.04 mmol) in a solution of methylamine in THF (2

M, 5 mL).

Stir the mixture at room temperature for 24 hours.

Evaporate the solvent and dissolve the residue in toluene (10 mL).

Add sodium hydride (60% dispersion in mineral oil, 50 mg, 1.25 mmol) and heat the mixture

to 80 °C for 3 hours.
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Cool the reaction, quench with water, and extract with ethyl acetate.

Dry and concentrate the organic layer to give the crude dihydroisoquinoline-3(2H)-one.

Dissolve the crude product in acetonitrile (5 mL) and add a solution of cerium(IV) ammonium

nitrate (CAN) (1.71 g, 3.12 mmol) in water (10 mL) at 0 °C.[1]

Stir for 30 minutes, then pour into water and extract with ethyl acetate.

Wash the combined organic layers with water and brine, dry over sodium sulfate, and

concentrate.

Purify the residue by column chromatography (silica gel, dichloromethane/methanol = 98/2)

to afford mimosamycin as a yellow solid.

Synthetic Pathway Diagram
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Figure 2: Detailed synthetic scheme for the total synthesis of mimosamycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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